{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanol {4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17715527
InChI: InChI=1S/C12H10F3NO2/c1-7-10(6-17)18-11(16-7)8-3-2-4-9(5-8)12(13,14)15/h2-5,17H,6H2,1H3
SMILES:
Molecular Formula: C12H10F3NO2
Molecular Weight: 257.21 g/mol

{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanol

CAS No.:

Cat. No.: VC17715527

Molecular Formula: C12H10F3NO2

Molecular Weight: 257.21 g/mol

* For research use only. Not for human or veterinary use.

{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanol -

Specification

Molecular Formula C12H10F3NO2
Molecular Weight 257.21 g/mol
IUPAC Name [4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl]methanol
Standard InChI InChI=1S/C12H10F3NO2/c1-7-10(6-17)18-11(16-7)8-3-2-4-9(5-8)12(13,14)15/h2-5,17H,6H2,1H3
Standard InChI Key OEUNVZJABQYSLA-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC(=N1)C2=CC(=CC=C2)C(F)(F)F)CO

Introduction

{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanol is a chemical compound belonging to the oxazole class, which is a type of heterocyclic compound containing nitrogen and oxygen in its ring structure. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique chemical properties and biological activity, enhanced by the presence of a trifluoromethyl group .

Synthesis and Preparation

The synthesis of {4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanol typically involves several organic reactions. One common method includes reducing an oxazole precursor using lithium aluminum hydride in diethyl ether to obtain the desired alcohol product with high yields, up to 92%.

Biological Activity and Applications

Oxazole derivatives, including {4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanol, are known for their potential antimicrobial and anti-inflammatory properties, making them valuable in drug development. The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and bioavailability.

Research Findings

Research on oxazole derivatives suggests that their mechanism of action often involves interaction with biological targets such as enzymes or receptors. The oxazole ring structure allows these compounds to mimic certain biological structures, facilitating binding to target sites.

Comparison with Similar Compounds

Other compounds like METHYL 4-METHYL-2-[4-(TRIFLUOROMETHYL)PHENYL]-1,3-OXAZOLE-5-CARBOXYLATE (CAS No. 583883-82-3) and 4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid (CAS No. 144059-85-8) share similar structural features but differ in their functional groups and applications .

CompoundMolecular FormulaMolecular WeightCAS Number
{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanolNot explicitly statedApproximately 273.28 g/mol317319-01-0
METHYL 4-METHYL-2-[4-(TRIFLUOROMETHYL)PHENYL]-1,3-OXAZOLE-5-CARBOXYLATEC13H10F3NO3285.22 g/mol583883-82-3
4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acidC12H8F3NO2S287.26 g/mol144059-85-8

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